tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a triazole ring, and a dioxaborolane group
Preparation Methods
The synthesis of tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. . The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired transformations occur efficiently.
Chemical Reactions Analysis
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane group can be replaced by other functional groups.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where the boron atom in the dioxaborolane group reacts with halides to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The triazole ring and piperidine ring can undergo oxidation and reduction under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers and nanomaterials.
Chemical Biology: It is employed in the study of biological systems, particularly in the development of probes and sensors for detecting specific biomolecules.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of inhibitors and probes. The triazole ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate include:
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate: This compound has a phenyl group instead of a triazole ring.
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate: This compound features a pyrazole ring instead of a triazole ring.
The uniqueness of this compound lies in its combination of the triazole ring and the dioxaborolane group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C18H31BN4O4 |
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Molecular Weight |
378.3 g/mol |
IUPAC Name |
tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazol-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H31BN4O4/c1-16(2,3)25-15(24)22-10-8-13(9-11-22)23-12-14(20-21-23)19-26-17(4,5)18(6,7)27-19/h12-13H,8-11H2,1-7H3 |
InChI Key |
AFPCFNZFTOGJGS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=N2)C3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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